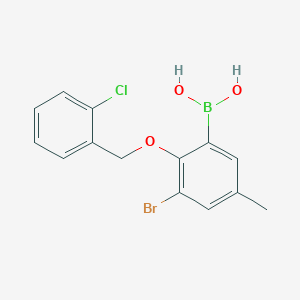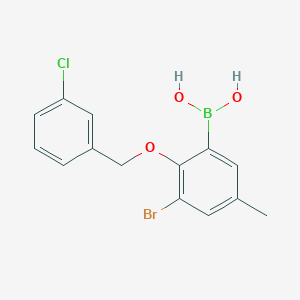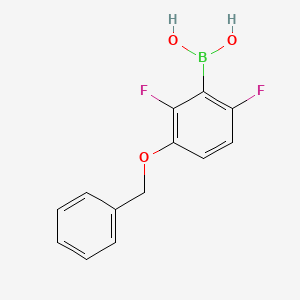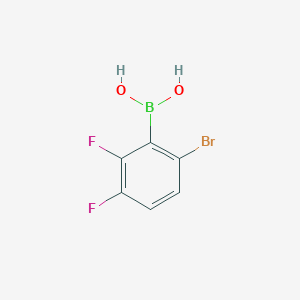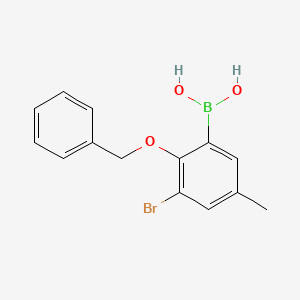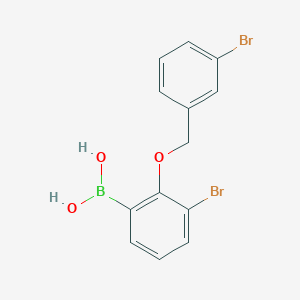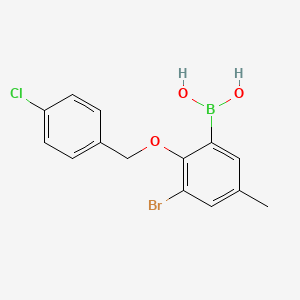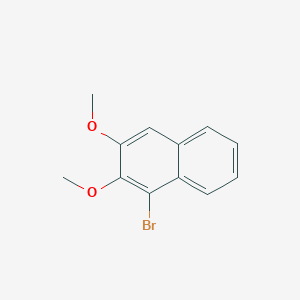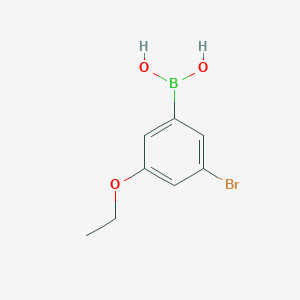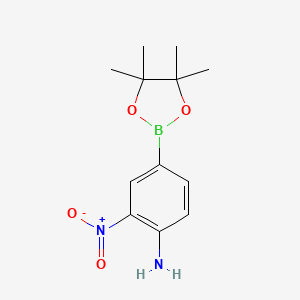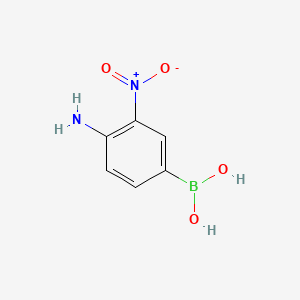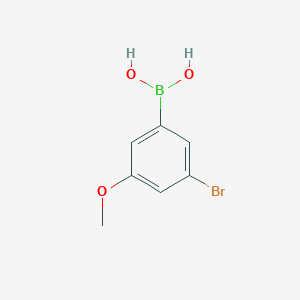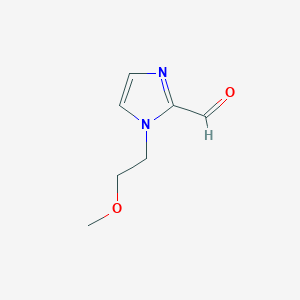
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Übersicht
Beschreibung
The compound “1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde” is an imidazole derivative. Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms. It’s a key component of many important biological molecules, including histidine and histamine .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring with a methoxyethyl group at the 1-position and a formyl (aldehyde) group at the 2-position .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
-
Ionic Liquids
-
Electrochemical Systems
- Field : Electrochemistry .
- Application : Ionic liquids, including those with a 1-(2-Methoxyethyl) group, are used in electrochemical systems .
- Method : These ionic liquids are used as electrolytes in energy storage devices .
- Results : The electrochemical stability window of these ionic liquids can range from 4.1 to 6.1 V .
-
Thermodynamic Properties
- Field : Thermodynamics .
- Application : The ionic liquid 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate is used to study thermodynamic properties .
- Method : The heat capacities of this compound are measured in a temperature range from 78 to 392 K .
- Results : The specific results depend on the particular thermodynamic properties being studied .
-
Organic Synthesis
-
Electrochemistry
- Field : Electrochemistry .
- Application : Ionic liquids, including those with a 1-(2-Methoxyethyl) group, are used in electrochemical systems .
- Method : These ionic liquids are used as electrolytes in energy storage devices .
- Results : The electrochemical stability window of these ionic liquids can range from 4.1 to 6.1 V .
-
Thermodynamics
- Field : Thermodynamics .
- Application : The ionic liquid 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate is used to study thermodynamic properties .
- Method : The heat capacities of this compound are measured in a temperature range from 78 to 392 K .
- Results : The specific results depend on the particular thermodynamic properties being studied .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-4-9-3-2-8-7(9)6-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSYDUBFCLNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586200 | |
| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
CAS RN |
558446-64-3 | |
| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



